molecular formula C12H12N2O2 B1590044 Ethyl 4-(1H-imidazol-1-YL)benzoate CAS No. 86718-07-2

Ethyl 4-(1H-imidazol-1-YL)benzoate

Cat. No.: B1590044
CAS No.: 86718-07-2
M. Wt: 216.24 g/mol
InChI Key: JXZSKUXJSZZMON-UHFFFAOYSA-N
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Description

Ethyl 4-(1H-imidazol-1-yl)benzoate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1H-imidazol-1-yl)benzoate typically involves the N-arylation of imidazole with ethyl 4-bromobenzoate. This reaction can be catalyzed by various catalysts, such as copper or palladium, under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1H-imidazol-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Ethyl 4-(1H-imidazol-1-yl)benzyl alcohol.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Ethyl 4-(1H-imidazol-1-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of enzyme interactions and protein binding.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Ethyl 4-(1H-imidazol-1-yl)benzoate can be compared with other imidazole derivatives, such as:

  • Mthis compound
  • 4-(1H-imidazol-1-yl)benzaldehyde
  • 4-(1H-imidazol-1-yl)benzoic acid

These compounds share a similar imidazole core but differ in their functional groups. The presence of the ethyl ester group in this compound makes it more lipophilic compared to its methyl ester and carboxylic acid counterparts. This difference in lipophilicity can influence the compound’s solubility, reactivity, and biological activity, highlighting its uniqueness among similar compounds.

Properties

IUPAC Name

ethyl 4-imidazol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-3-5-11(6-4-10)14-8-7-13-9-14/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZSKUXJSZZMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540386
Record name Ethyl 4-(1H-imidazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86718-07-2
Record name Ethyl 4-(1H-imidazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 13.6 parts of 1H-imidazole, 16.8 parts of ethyl 4-fluorobenzoate, 0.1 parts of potassium iodide and 54 parts of N,N-dimethylacetamide was stirred and refluxed for 20 hours. The reaction mixture was cooled to room temperature and poured onto a lot of water. The product was extracted a few times with benzene. The combined extracts were washed thoroughly with water, dried, filtered and evaporated. The residue was stirred in hexane. The product was filtered off and dried, yielding 7.2 parts (33.3%) of ethyl 4-(1H-imidazol-1-yl)benzoate; mp. 100.3° C. (intermediate 18).
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Synthesis routes and methods II

Procedure details

Imidazole (0.816 g, 0.01 mol), ethyl 4-fluorobenzoate (2 g, 0.01 mol) and anhydrous potassium carbonate (1.43 g, 0.011 mol) was dissolved in DMSO (30 ml) and heated to 90° C. for 18 h. The solution was poured into water (50 ml), extracted with ethyl acetate (50 ml), dried (sodium sulphate), filtered and evaporated to dryness under reduced pressure. The white solid was purified by flash column chromatography (silica, diethyl ether) to afford a white solid (1.22 g, 56%).
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50 mL
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56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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